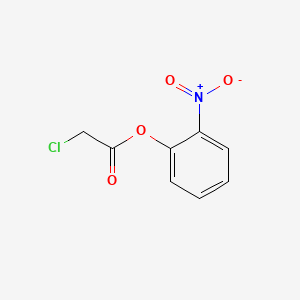

2-Nitrophenylchloracetat

Übersicht

Beschreibung

o-Npca is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further bonded to a chloroacetate moiety

Wissenschaftliche Forschungsanwendungen

o-Npca finds applications in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme kinetics, particularly esterases and lipases, due to its ability to act as a substrate.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry: Utilized in the production of agrochemicals and dyes.

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as cyanoacetamide-n-derivatives, are important precursors for heterocyclic synthesis . They react with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

It’s known that compounds based on a (2-nitrophenyl)methanol scaffold are promising inhibitors of pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa . The most promising molecule displayed anti-biofilm activity and a tight-binding mode of action .

Biochemical Pathways

Similar compounds like 2-chloro-4-nitrophenol (2c4np) are degraded via the 1,2,4-benzenetriol (bt) pathway in certain gram-negative bacteria . This pathway is significantly different from those reported in other Gram-negative 2C4NP utilizers .

Result of Action

It’s known that similar compounds, such as 2-cyano-n-(2-nitrophenyl) acetamide, can be transformed into 2-amino-n-(2-nitrophenyl)thiophene-3-carboxamide .

Action Environment

It’s known that similar compounds, such as nitrofurantoin and nitroxoline, are attracting renewed interest as oral therapeutic or prophylactic agents for acute urinary tract infections .

Biochemische Analyse

Biochemical Properties

2-Nitrophenyl chloroacetate plays a significant role in biochemical reactions, particularly in the hydrolysis of esters. It is known to interact with enzymes such as esterases and hydrolases, which catalyze the cleavage of the ester bond in the compound. The interaction between 2-Nitrophenyl chloroacetate and these enzymes involves the formation of an enzyme-substrate complex, leading to the release of 2-nitrophenol and chloroacetic acid. This reaction is often used as a model to study enzyme kinetics and the catalytic efficiency of esterases .

Cellular Effects

The effects of 2-Nitrophenyl chloroacetate on various cell types and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Nitrophenyl chloroacetate has been shown to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspase pathways . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux.

Molecular Mechanism

At the molecular level, 2-Nitrophenyl chloroacetate exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by forming covalent bonds with active site residues. This inhibition can lead to the accumulation of substrates and the disruption of normal cellular processes. Furthermore, 2-Nitrophenyl chloroacetate can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Nitrophenyl chloroacetate over time are important considerations in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions but can undergo hydrolysis in the presence of water or other nucleophiles . The long-term effects of 2-Nitrophenyl chloroacetate on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to cumulative cellular damage and altered physiological responses.

Dosage Effects in Animal Models

The effects of 2-Nitrophenyl chloroacetate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study specific biochemical pathways without causing significant harm. At higher doses, 2-Nitrophenyl chloroacetate can induce toxic effects, including liver and kidney damage, oxidative stress, and systemic inflammation . These adverse effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

2-Nitrophenyl chloroacetate is involved in several metabolic pathways, primarily through its interaction with esterases and other hydrolytic enzymes. The hydrolysis of 2-Nitrophenyl chloroacetate results in the formation of 2-nitrophenol and chloroacetic acid, which can further undergo metabolic transformations. These metabolites can be conjugated with glucuronic acid or sulfate and excreted from the body . The involvement of 2-Nitrophenyl chloroacetate in these pathways underscores its role in studying metabolic processes and enzyme function.

Transport and Distribution

The transport and distribution of 2-Nitrophenyl chloroacetate within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2-Nitrophenyl chloroacetate can localize to specific cellular compartments, such as the cytoplasm or mitochondria, where it exerts its biochemical effects . The distribution of 2-Nitrophenyl chloroacetate within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 2-Nitrophenyl chloroacetate is critical for its activity and function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, 2-Nitrophenyl chloroacetate may accumulate in the mitochondria, where it can interfere with mitochondrial enzymes and disrupt energy production . Understanding the subcellular localization of 2-Nitrophenyl chloroacetate provides insights into its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitrophenyl chloroacetate typically involves the reaction of 2-nitrophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

2-Nitrophenol+Chloroacetyl chloride→2-Nitrophenyl chloroacetate+HCl

Industrial Production Methods: In an industrial setting, the production of 2-nitrophenyl chloroacetate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents like dichloromethane can aid in the dissolution of reactants and facilitate the reaction. Post-reaction, the product is typically purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: o-Npca undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrophenol and chloroacetic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in methanol.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Nucleophilic Substitution: Corresponding substituted products (e.g., 2-nitrophenyl acetate).

Reduction: 2-Aminophenyl chloroacetate.

Hydrolysis: 2-Nitrophenol and chloroacetic acid.

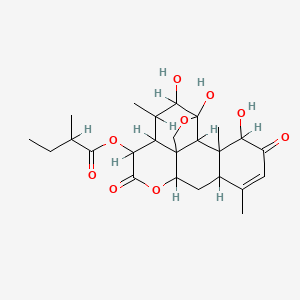

Vergleich Mit ähnlichen Verbindungen

2-Nitrophenyl acetate: Similar structure but lacks the chloro group, making it less reactive towards nucleophiles.

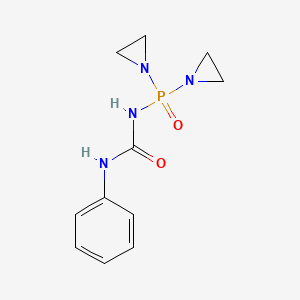

2-Nitrophenyl chloroacetamide: Contains an amide group instead of an ester, altering its reactivity and applications.

2-Nitrophenyl chloroacetanilide: Features an aniline moiety, which can engage in different types of chemical reactions compared to the ester group.

Uniqueness: o-Npca is unique due to the presence of both a nitro group and a chloroacetate moiety, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Eigenschaften

IUPAC Name |

(2-nitrophenyl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-5-8(11)14-7-4-2-1-3-6(7)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBRWZIQQPBXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178964 | |

| Record name | 2-Nitrophenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24265-34-7 | |

| Record name | 2-Nitrophenyl chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024265347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1198029.png)